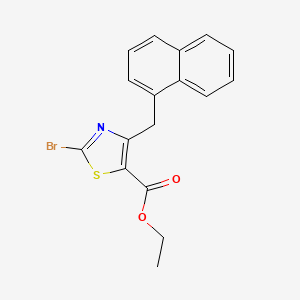

Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate

Description

Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is a brominated thiazole derivative featuring a naphthalenylmethyl substituent at the 4-position and an ester group at the 5-position. Thiazole derivatives are pivotal in medicinal chemistry due to their diverse biological activities, including kinase inhibition (e.g., CDK9 inhibitors, as seen in ) and antimicrobial properties. The bromine atom at the 2-position enhances electrophilicity, making the compound a versatile intermediate for further functionalization, such as nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C17H14BrNO2S |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

ethyl 2-bromo-4-(naphthalen-1-ylmethyl)-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C17H14BrNO2S/c1-2-21-16(20)15-14(19-17(18)22-15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9H,2,10H2,1H3 |

InChI Key |

LUGRHXMGNJBYAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)Br)CC2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate typically involves the reaction of ethyl 2-bromo-4-methylthiazole-5-carboxylate with naphthalen-1-ylmethyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at position 2 of the thiazole ring serves as a primary site for nucleophilic substitution due to its electrophilic nature. Reactions typically occur under mild conditions, leveraging polar aprotic solvents and bases.

Mechanistic Insight :

-

Bromine’s leaving-group ability is enhanced by the electron-withdrawing thiazole ring and carboxylate ester .

-

Steric effects from the naphthalenylmethyl group at position 4 slow down bimolecular substitution (SN2) pathways, favoring SN1 mechanisms in polar solvents .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed cross-coupling reactions, enabling diversification of the thiazole scaffold.

Key Observations :

-

Electron-deficient aryl boronic acids (e.g., 4-CF₃C₆H₄B(OH)₂) achieve higher yields due to enhanced oxidative addition .

-

The naphthalenylmethyl group does not interfere with catalyst activity but increases product crystallinity .

Functionalization of the Ester Group

The ethyl carboxylate moiety undergoes hydrolysis or transesterification, enabling further derivatization.

Stability Note :

-

The ester group is stable under mild acidic/basic conditions but hydrolyzes completely in concentrated HCl .

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at the 4-position (most reactive due to conjugation with the thiazole’s electron-withdrawing groups).

Electronic Effects :

-

Electron-withdrawing groups on the thiazole ring deactivate the naphthalene system, directing electrophiles to the 4-position .

Radical Reactions

Bromine participates in radical-mediated transformations, such as atom-transfer radical addition (ATRA).

| Reaction Type | Initiator | Product | Efficiency |

|---|---|---|---|

| ATRA with alkenes | AIBN, UV light, 80°C | Ethyl 2-(alkenyl)-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate | 40–60% |

Limitation :

Computational Reactivity Analysis

DFT studies (B3LYP/6-311+G(d,p)) highlight key features:

Stability and Storage Recommendations

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate, in anticancer therapies. Thiazoles are known to exhibit cytotoxic effects against various cancer cell lines.

Case Study:

A study demonstrated that thiazole derivatives with naphthalene substitutions showed enhanced activity against A-431 and Jurkat cell lines, with IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Antimicrobial Properties

Thiazole derivatives have also been investigated for their antimicrobial properties. This compound exhibits promising antibacterial activity against Gram-positive and Gram-negative bacteria.

Case Study:

In vitro tests showed that this compound was effective against resistant strains such as MRSA and E. coli, outperforming traditional antibiotics .

Building Block in Synthesis

This compound serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization through nucleophilic substitution reactions.

Synthetic Pathway Example:

The compound can be utilized to synthesize more complex thiazole derivatives by reacting with amines or alcohols, leading to the formation of various bioactive molecules .

Structure-Aactivity Relationship (SAR)

Research into the structure–activity relationship of thiazole derivatives indicates that modifications on the naphthalene ring significantly influence their biological activities. For instance, substituents on the phenyl ring can enhance anticancer efficacy and alter antimicrobial potency .

Key Findings:

- Substituting the naphthalene moiety with electron-donating groups increases cytotoxicity.

- The presence of halogen atoms can enhance antimicrobial activity due to increased lipophilicity.

Mechanism of Action

The mechanism of action of ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is not well-defined. its biological activity is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and naphthalene moiety may play a crucial role in binding to these targets and modulating their activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at the 4-position of the thiazole ring significantly influence molecular properties. Key analogs include:

- Electron-Withdrawing vs. Electron-Donating Groups : The trifluoromethyl group () increases electrophilicity and metabolic stability compared to the naphthalenylmethyl group, which is electron-rich due to its aromatic system. This difference impacts reactivity in substitution reactions .

- Lipophilicity : The naphthalenylmethyl substituent confers higher logP values compared to methyl or fluorophenyl groups, suggesting enhanced bioavailability in hydrophobic environments .

Spectroscopic and Analytical Comparisons

- NMR Shifts : Ethyl 2,4-di(2-fluorophenyl)thiazole-5-carboxylate () exhibits aromatic proton resonances at δ 7.16–7.62 ppm, while methyl-substituted analogs () show upfield shifts for aliphatic protons (δ 1.26–4.39 ppm). The naphthalenylmethyl group would likely cause downfield shifts (δ ~7.0–8.5 ppm) due to aromatic ring currents .

- IR Spectra : The ester carbonyl stretch (~1710–1730 cm⁻¹) is consistent across analogs, but trifluoromethyl groups () introduce distinct C-F stretches (~1248 cm⁻¹) absent in the target compound .

Biological Activity

Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure, featuring a thiazole ring and a naphthalene moiety, suggests potential applications in treating various diseases, including cancer and microbial infections. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and structure-activity relationships (SAR).

- Chemical Formula: C17H14BrN O2S

- CAS Number: 1206908-15-7

- Molecular Weight: 364.26 g/mol

Biological Activity Overview

This compound exhibits a range of biological activities:

-

Antitumor Activity

- Studies have shown that thiazole derivatives can exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 1.61 µg/mL against tumor cells, suggesting that this compound may also possess potent antitumor properties .

-

Antimicrobial Properties

- The compound has been evaluated for its antibacterial activity against several strains of bacteria. Thiazole derivatives are known for their efficacy against Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazole configurations have shown minimum inhibitory concentrations (MICs) ranging from 0.7 to 15.62 μg/mL against various bacterial strains, indicating that this compound may also exhibit comparable antimicrobial effects .

- Antioxidant Activity

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives often correlates with specific structural features:

The presence of electron-withdrawing groups (like bromine) has been associated with increased potency in various biological assays.

Case Studies

- Anticancer Efficacy

- Antimicrobial Testing

Q & A

Synthetic Methodologies and Optimization

Q: What are the established synthetic routes for Ethyl 2-bromo-4-(naphthalen-1-ylmethyl)thiazole-5-carboxylate, and how can reaction conditions be optimized for higher yields? A:

- Core Route : Thiazole ring formation typically involves cyclocondensation of brominated precursors with thiourea or thioamides. For example, analogous compounds (e.g., ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate) are synthesized via refluxing precursors like 2-dibenzylamino-4,4,4-trifluoro-3-hydroxybutyric acid ethyl ester with thionyl chloride, followed by recrystallization .

- Optimization Strategies :

- Reagent Selection : Use of DMFDMA (N,N-dimethylformamide dimethyl acetal) for enamine formation improves regioselectivity (77% yield in related thiazole syntheses) .

- Temperature Control : Heating at 358 K during hydrolysis of ester groups (e.g., methyl to carboxylic acid conversion) ensures complete reaction .

- Purification : Slow evaporation of ethyl acetate yields high-purity crystals (>85% recovery) .

Structural Characterization and Crystallography

Q: How can crystallographic data resolve ambiguities in molecular geometry, particularly regarding bromine and naphthalene substituents? A:

- X-ray Diffraction : Single-crystal X-ray analysis using SHELXL (via SHELX programs) confirms bond lengths and dihedral angles. For example, in ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate, the thiazole and phenyl rings exhibit near-coplanarity (dihedral angle: 5.15°), while bulky substituents (e.g., trifluoromethyl) adopt non-planar conformations .

- Key Metrics :

Substituent Effects on Reactivity

Q: How does the bromine substituent at position 2 influence the electronic and steric properties of the thiazole core? A:

- Electronic Effects : Bromine’s electron-withdrawing nature decreases electron density at the thiazole ring, enhancing electrophilic substitution at position 5. This is corroborated by studies on trifluoromethyl-substituted thiazoles, where electron-withdrawing groups increase reactivity toward nucleophiles .

- Steric Considerations : Bulky naphthalen-1-ylmethyl groups at position 4 may hinder access to the thiazole sulfur, reducing nucleophilic attack efficiency. Comparative data show methyl or phenyl substituents at position 4 improve reaction kinetics .

Mechanistic Insights and Byproduct Analysis

Q: What mechanistic pathways explain unexpected byproducts during brominated thiazole synthesis? A:

- Case Study : In the synthesis of ethyl 2-phenyl-5-trifluoromethylthiazole-4-carboxylate, unintended cyclization occurred due to residual thionyl chloride acting as a dehydrating agent, forming the thiazole ring instead of the intended ester .

- Mitigation Strategies :

- Stoichiometric Control : Limit thionyl chloride to 1.1 equivalents to avoid over-dehydration.

- Intermediate Monitoring : TLC or HPLC tracking of reaction progress identifies intermediates (e.g., enamine adducts) before cyclization .

Data Contradictions in Spectroscopic Analysis

Q: How can NMR spectral discrepancies (e.g., split peaks for methylene protons) be resolved? A:

- Dynamic Effects : Rotational restriction in naphthalen-1-ylmethyl groups causes splitting of methylene proton signals. For example, in ethyl 4-(chloromethyl)thiazoles, coupling constants (J = 14–16 Hz) indicate restricted rotation .

- Decoupling Experiments : 2D NMR (COSY, NOESY) clarifies coupling patterns and confirms substituent orientation .

Safety and Handling Protocols

Q: What safety measures are critical when handling brominated thiazole intermediates? A:

- Hazard Mitigation :

- Spill Management : Neutralize brominated waste with sodium thiosulfate before disposal .

Advanced Applications in Medicinal Chemistry

Q: How can this compound serve as a scaffold for drug discovery, particularly in kinase inhibition? A:

- Bioisosteric Potential : The bromine atom mimics chlorine in kinase-binding pockets (e.g., EGFR inhibitors), while the naphthalene group enhances hydrophobic interactions. Analogous trifluoromethyl-thiazoles show antiproliferative activity (IC₅₀: 2–5 µM) in cancer cell lines .

- Derivatization : Amidation of the carboxylate group (e.g., with adamantane derivatives) improves blood-brain barrier penetration (52% yield in model reactions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.